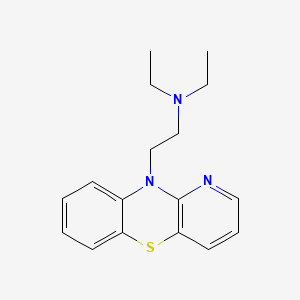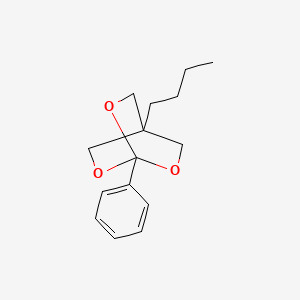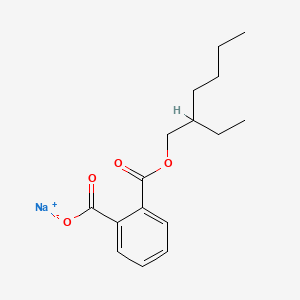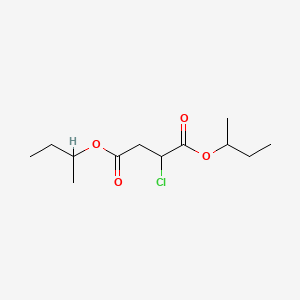
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(diethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(diethylamino)ethyl)-, is a chemical compound with the molecular formula C16H19N3S
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Biology: In biological research, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(diethylamino)ethyl)-, is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the biological system and the intended therapeutic effect.
Comparison with Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: The parent compound without the diethylaminoethyl group.
Isothipendyl: Another derivative with potential biological activity.
Prothipendyl: A related compound used in pharmacological studies.
Uniqueness: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(diethylamino)ethyl)-, is unique due to the presence of the diethylaminoethyl group, which can significantly alter its chemical and biological properties compared to its parent compound and other derivatives.
Properties
CAS No. |
67489-37-6 |
|---|---|
Molecular Formula |
C17H21N3S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-diethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylethanamine |
InChI |
InChI=1S/C17H21N3S/c1-3-19(4-2)12-13-20-14-8-5-6-9-15(14)21-16-10-7-11-18-17(16)20/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
PORVDLHJSPWDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-](/img/structure/B15349479.png)
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1-(1-naphthalenyl)-2,4-dioxo-3-propyl-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B15349484.png)






![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)
![5-cyclopropyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15349536.png)


![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)

